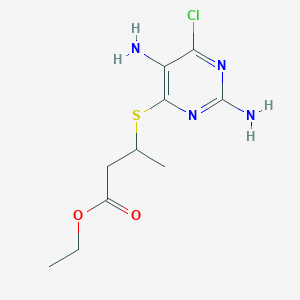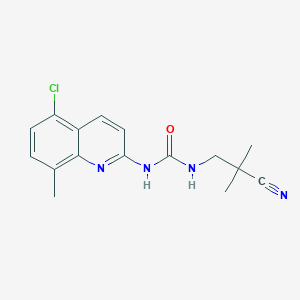![molecular formula C13H19N7OS B7433827 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPTA, and it is a small molecule inhibitor of the HIV-1 virus. In
科学的研究の応用
DAPTA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DAPTA is in the treatment of HIV-1 infection. DAPTA has been shown to inhibit the attachment of the virus to host cells, thereby preventing the virus from entering the cells and replicating. In addition to its anti-HIV-1 activity, DAPTA has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
作用機序
The mechanism of action of DAPTA involves the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells. This interaction is necessary for the virus to enter host cells and replicate. DAPTA binds to the CD4 receptor and prevents the interaction with gp120, thereby inhibiting the entry of the virus into the cells.
Biochemical and Physiological Effects
DAPTA has been shown to have a high degree of selectivity for the CD4 receptor, which is expressed on the surface of T cells and other immune cells. This selectivity minimizes the potential for off-target effects and toxicity. DAPTA has also been shown to have a long half-life in the bloodstream, which makes it an attractive candidate for therapeutic applications.
実験室実験の利点と制限
One of the major advantages of using DAPTA in lab experiments is its high degree of selectivity for the CD4 receptor. This selectivity allows for the specific targeting of immune cells and other cells that express the CD4 receptor. However, one of the limitations of using DAPTA in lab experiments is its complex synthesis method, which requires a high degree of expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of DAPTA. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of DAPTA derivatives that have improved pharmacokinetic properties and efficacy. Additionally, DAPTA could be studied for its potential applications in other viral infections and autoimmune diseases.
Conclusion
In conclusion, 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one (DAPTA) is a small molecule inhibitor of the HIV-1 virus that has potential applications in various fields of science. The synthesis of DAPTA is complex, and it requires a high degree of expertise in organic chemistry. DAPTA has a high degree of selectivity for the CD4 receptor, which minimizes the potential for off-target effects and toxicity. The future directions for the research and development of DAPTA include the optimization of the synthesis method, the development of improved derivatives, and the study of its potential applications in other diseases.
合成法
The synthesis of DAPTA involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-diaminopurine, which undergoes a series of reactions to form the final product. The synthesis process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
特性
IUPAC Name |
1-[3-(2,6-diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-7(22-2)3-9(21)19-4-8(5-19)20-6-16-10-11(14)17-13(15)18-12(10)20/h6-8H,3-5H2,1-2H3,(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYKJKUSJUZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N2C=NC3=C(N=C(N=C32)N)N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)